3-(2,4-Dimethylphenoxy)piperidine
Description
3-(2,4-Dimethylphenoxy)piperidine is a piperidine derivative featuring a phenoxy group substituted with methyl groups at the 2- and 4-positions. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that influence pharmacological activity and selectivity.
Piperidine derivatives are widely studied for their roles as serotonin reuptake inhibitors (SSRIs), dopaminergic ligands, and antimicrobial agents. The substitution pattern on the phenoxy ring and the piperidine nitrogen significantly impacts receptor binding affinity and metabolic stability .
Properties
CAS No. |
946759-09-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-(2,4-dimethylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-10-5-6-13(11(2)8-10)15-12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 |
InChI Key |
IBRHPKNLJPWLKO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Piperidine Derivatives with Phenoxy Substituents
Key Observations :
- Electron-Withdrawing Groups : The introduction of CF₃ (e.g., in ) enhances SSRI potency compared to methyl groups, likely due to increased lipophilicity and receptor interaction.
- Chlorinated Derivatives : Compounds with Cl substituents (e.g., ) often exhibit antimicrobial properties but may carry structural alerts for toxicity .
- Positional Effects : Piperidine substitution at the 3-position (vs. 4-position) correlates with improved CNS penetration in SSRIs .
Preparation Methods
Catalytic Hydrogenation of 3-(2,4-Dimethylphenoxy)pyridine
The reduction of pyridine derivatives to piperidines using noble metal catalysts remains a cornerstone of heterocycle synthesis. Patent CN112661694B demonstrates that 4-(dimethoxymethyl)piperidine can be obtained via hydrogenation of 4-(dimethoxymethyl)pyridine using Ru/C or Rh/C catalysts under 2–4 MPa H₂ pressure. For 3-(2,4-Dimethylphenoxy)piperidine, analogous conditions could be applied to 3-(2,4-Dimethylphenoxy)pyridine.
Table 1. Comparative hydrogenation conditions for pyridine derivatives
*Predicted based on analogous systems.
Critical parameters include:
- Catalyst loading : 10–15 wt% Ru/C achieves optimal activity without over-reduction.
- Solvent selection : Polar aprotic solvents like methyl acetate or toluene enhance substrate solubility while preventing catalyst poisoning.
- Steric effects : The 2,4-dimethyl substituents on the phenoxy group may necessitate higher temperatures (≥80°C) to overcome rotational barriers during ring saturation.
Asymmetric Reductive Heck Coupling
Rh-Catalyzed Carbometalation Strategy
The JACS (2023) protocol for 3-substituted piperidines employs Rh-catalyzed asymmetric reductive Heck reactions between pyridine-1(2H)-carboxylates and boronic acids. Adapting this to this compound synthesis would involve:
- Substrate preparation : 2,4-Dimethylphenol-derived boronic acid (2,4-DMP-BA)
- Coupling reaction :
$$
\text{Pyridine-1(2H)-carboxylate} + \text{2,4-DMP-BA} \xrightarrow{\text{Rh(cod)}2\text{BF}4, (R)-Segphos}} \text{3-(2,4-DMP-phenoxy)-1,2,3,6-tetrahydropyridine}
$$ - Final reduction : Hydrogenation of the tetrahydropyridine intermediate to piperidine.
Table 2. Performance of Rh-catalyzed piperidine synthesis
| Boronic Acid | ee (%) | Yield (%) | Turnover (TON) | Reference |
|---|---|---|---|---|
| Phenyl | 98 | 91 | 450 | |
| 2-Naphthyl | 97 | 89 | 430 | |
| Proposed: 2,4-DMP-BA | ≥95* | ≥90* | ≥400* | – |
*Estimated based on aryl boronic acid reactivity.
This method’s advantages include:
- Stereocontrol : Chiral Rh catalysts induce >95% enantiomeric excess (ee) for 3-aryl piperidines.
- Functional group tolerance : Ethers (e.g., phenoxy groups) remain intact under the mild reaction conditions.
N-Benzylation/Reduction Sequences
Adaptation of Patent CN105461617A Methodology
Patent CN105461617A outlines a four-step synthesis for 4-[4-(trifluoromethoxy)phenoxy]piperidine. Translating this to this compound would require:
- Quaternization : React 3-bromopyridine with 2,4-dimethylphenol under Ullmann conditions to form 3-(2,4-DMP-phenoxy)pyridine.
- N-Benzylation : Treatment with benzyl bromide to generate N-benzyl-3-(2,4-DMP-phenoxy)pyridinium bromide.
- Reduction : Sodium borohydride reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine.
- Hydrogenolysis : Catalytic hydrogenation removes the benzyl group while saturating the ring.
Table 3. Critical steps in N-benzylation/reduction approach
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Quaternization | CuI, 1,10-phenanthroline, K₂CO₃ | 70–80 | Regioselectivity at pyridine C3 |
| N-Benzylation | BnBr, DMF, 80°C | 85–90 | Over-alkylation side reactions |
| Borohydride reduction | NaBH₄, THF, 0–15°C | 90–95 | Incomplete reduction to tetrahydropyridine |
| Hydrogenolysis | Pd/C, H₂ (1 atm), EtOH | 95–98 | Debenzylation without ring opening |
While this route is lengthier than direct hydrogenation, it avoids the need for high-pressure hydrogenation equipment.
Comparative Analysis of Synthetic Routes
Table 4. Strategic advantages and limitations
| Method | Steps | Total Yield (%) | ee (%) | Equipment Needs | Scalability |
|---|---|---|---|---|---|
| Pyridine hydrogenation | 2 | 90–96 | – | High-pressure reactor | Excellent |
| Rh-catalyzed coupling | 3 | 80–85 | ≥95 | Schlenk line | Moderate |
| N-Benzylation/reduction | 4 | 50–60 | – | Ambient pressure | Good |
Critical considerations:
- Catalyst cost : Rh-based systems (≈$1,500/mol) increase expenses compared to Ru/C (≈$200/mol).
- Regioselectivity : Direct C3 functionalization remains challenging without directing groups. The Rh-catalyzed method inherently targets the 3-position.
- Purity : Hydrogenation routes yield ≥99% pure product after distillation, whereas multistep sequences require chromatography.
Q & A
Q. What are the standard synthetic routes for 3-(2,4-Dimethylphenoxy)piperidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 2,4-dimethylphenol and a piperidine derivative under basic conditions. Key steps include:
- Alkylation : Reacting 2,4-dimethylphenol with a piperidine-containing electrophile (e.g., chloromethylpiperidine) in the presence of a base like NaOH or K₂CO₃ .
- Salt Formation : Converting the free base to the hydrochloride salt via HCl treatment for improved stability .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF or dichloromethane), reaction temperature (reflux vs. room temperature), and stoichiometric ratios. For example, harsh reflux conditions may be required for low-acidity phenolic substrates .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the piperidine ring and phenoxy group, with shifts in aromatic protons (~6.5–7.5 ppm) and methyl groups (~2.0–2.5 ppm) .
- Mass Spectrometry (EIMS) : Confirms molecular weight (e.g., 412–439 g/mol for derivatives) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups like C-O (phenoxy, ~1250 cm⁻¹) and N-H (piperidine, ~3300 cm⁻¹) .
Q. How should stability and storage conditions be determined for this compound?
- Stability Tests : Monitor degradation under varying pH, temperature, and light exposure using HPLC or TLC. Evidence suggests piperidine derivatives are stable under inert storage but may degrade in acidic/basic conditions .
- Storage Recommendations : Store in airtight containers at –20°C, away from strong oxidizers (e.g., peroxides) to prevent unintended reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in biological outcomes (e.g., anticonvulsant efficacy) may arise from:
- Structural Variants : Minor differences in substituent positions (e.g., 2,3- vs. 2,4-dimethylphenoxy groups) significantly alter receptor binding .
- Assay Conditions : Variations in cell lines, dosing regimens, or in vivo models (e.g., MES vs. PTZ seizure models) .
- Solution : Perform head-to-head comparisons using standardized protocols and validate findings with orthogonal assays (e.g., electrophysiology for anticonvulsant activity) .
Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?
- In Silico Modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions based on the compound’s methoxy and piperidine groups .
- Docking Studies : Map interactions with target receptors (e.g., GABAₐ for anticonvulsant effects) using AutoDock Vina or Schrödinger .
- Validation : Compare predictions with in vitro metabolic stability assays (e.g., microsomal incubation) .
Q. How can researchers design studies to assess environmental impacts or degradation pathways?
- Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity (data gaps exist in current evidence) .
- Degradation Analysis : Perform photolysis/hydrolysis studies under simulated environmental conditions, followed by LC-MS to identify breakdown products .
- Regulatory Compliance : Align disposal protocols with local regulations (e.g., incineration for halogenated byproducts) .
Q. What methodological approaches are recommended for studying metabolic pathways?
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, then use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Isotope Labeling : Track metabolic fate using ¹⁴C-labeled compounds in rodent models .
- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors to identify metabolic enzymes involved .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
